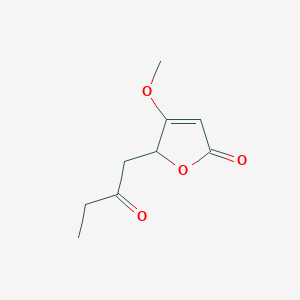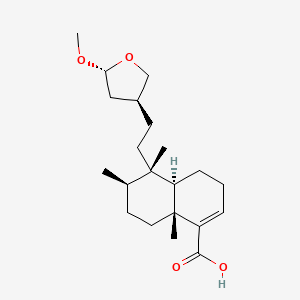![molecular formula C40H36N6O4 B1249607 (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249607.png)
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a naturally occurring alkaloid that belongs to the class of diketopiperazine compounds. It was first isolated from the endophytic fungus Aspergillus niger. This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of asperazine involves a stereoselective domino dimerization process. The synthesis starts with the preparation of a 2N monomer, which undergoes a series of reactions to form the final product. Key steps include the use of nucleophilic aniline and electrophilic N-iodoaniline, which are combined through a Ni-catalyzed keto/enol-tautomerism ring-opening of 1,3-dicarbonyl iodomethylcyclopropane . This process triggers condensation via endo-attack by enamine, followed by the addition of aniline for the key quaternization at the C3 position .
Industrial Production Methods: Industrial production of asperazine is not well-documented, but it is likely to follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of biotechnological methods, such as fermentation of Aspergillus niger, may also be explored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in asperazine, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the asperazine molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various asperazine derivatives with modified functional groups, which may exhibit different biological activities and properties.
Applications De Recherche Scientifique
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione has a wide range of scientific research applications, including:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: this compound is used to investigate the biological pathways and interactions of natural alkaloids.
Industry: this compound may be explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of asperazine involves its interaction with various molecular targets and pathways. (1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione exerts its effects by binding to specific receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved in asperazine’s action are still under investigation, but it is known to affect cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparaison Avec Des Composés Similaires
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is unique among diketopiperazine alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Pestalazine A: Another diketopiperazine alkaloid with similar structural features but different biological activities.
Iso-Pestalazine A: A structural isomer of pestalazine A with distinct biological properties.
Aspergillicins: A group of compounds isolated from Aspergillus species, known for their antimicrobial and anticancer activities.
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[77002,7
Propriétés
Formule moléculaire |
C40H36N6O4 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31?,32-,33+,39-,40-/m1/s1 |
Clé InChI |
AWMBNXCUMNOLQI-QDSGTGPRSA-N |
SMILES isomérique |
C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
SMILES canonique |
C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Synonymes |
asperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




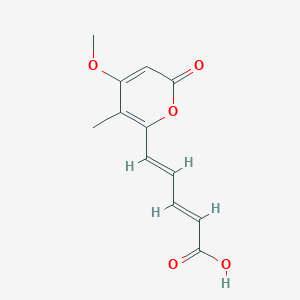
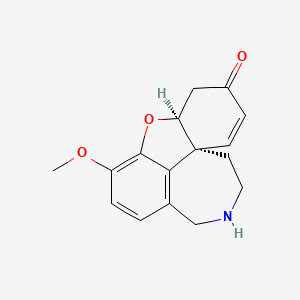

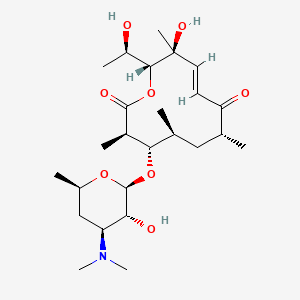
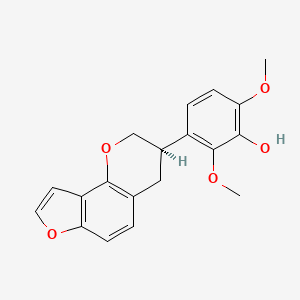
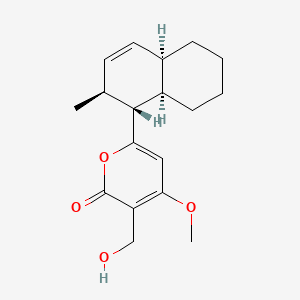
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)


